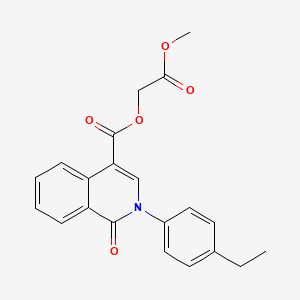

2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

This compound belongs to the 1-oxo-1,2-dihydroisoquinoline carboxylate family, characterized by a bicyclic isoquinoline core substituted with a 4-ethylphenyl group at position 2 and a 2-methoxy-2-oxoethyl ester at position 2.

Properties

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-3-14-8-10-15(11-9-14)22-12-18(21(25)27-13-19(23)26-2)16-6-4-5-7-17(16)20(22)24/h4-12H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNHNRMVRHHVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS No. 1226438-33-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 365.4 g/mol. The structure features an isoquinoline backbone, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H19NO5 |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 1226438-33-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify the isoquinoline core to introduce various functional groups. These modifications can significantly impact the biological activity of the resulting compounds.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline structures exhibit significant anticancer activity. For example, a related study synthesized a series of 2-oxo-1,2-dihydroquinoline derivatives and evaluated their effects on esophageal squamous cell carcinoma (ESCC). Some analogs demonstrated IC50 values around 10 µM, indicating promising anticancer potential through mechanisms involving autophagy modulation .

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds suggests that modifications to the aryl substituents and the introduction of different functional groups can enhance or diminish biological activity. For instance, variations in the ethyl group or substituents on the phenyl ring can lead to significant changes in potency against cancer cell lines .

Case Studies

- Study on Anticancer Activity : A comprehensive evaluation of various isoquinoline derivatives revealed that specific structural modifications could lead to enhanced antiproliferative effects against cancer cells. In one study, compounds were tested across multiple ESCC cell lines, with some showing promising activity and suggesting further development for therapeutic applications .

- Mechanistic Insights : The mechanism underlying the anticancer effects was explored through autophagy modulation pathways. Compounds with higher efficacy were found to induce autophagic cell death in cancer cells, highlighting a potential therapeutic strategy for targeting resistant cancer phenotypes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. Specifically, compounds similar to 2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have shown potential in inhibiting cancer cell proliferation. Studies suggest that the incorporation of methoxy and oxoethyl groups enhances the bioactivity of isoquinoline derivatives against various cancer types, including breast and prostate cancers .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes involved in tumor growth and metastasis. For instance, isoquinoline derivatives can interfere with the signaling pathways that regulate cell cycle progression and apoptosis in cancer cells . This makes them promising candidates for further development as anticancer agents.

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry. Researchers have utilized it to synthesize novel isoquinoline derivatives with enhanced pharmacological properties .

Reactions and Transformations

The compound can undergo several chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Nucleophilic Substitution : Modifying the aromatic ring through electrophilic aromatic substitution reactions.

These transformations are crucial for developing new drugs and therapeutic agents .

Material Science

Polymer Chemistry

Recent studies have explored the use of isoquinoline derivatives in polymer synthesis. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure contributes to improved performance in applications such as coatings and adhesives .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anticancer Activity (2023) | Demonstrated significant inhibition of breast cancer cell lines using isoquinoline derivatives | Medicinal Chemistry |

| Synthesis of Novel Isoquinolines (2024) | Developed new synthetic routes using 2-Methoxy-2-oxoethyl derivatives | Organic Synthesis |

| Polymer Enhancement Study (2023) | Improved thermal stability of polymers incorporating isoquinoline structures | Material Science |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular formulas, weights, substituents, and purity of the target compound with key analogs:

Key Observations :

Pharmacological and Functional Insights

- Antioxidant Activity: Analogs such as rubusine (a 1-oxo-1,2-dihydroisoquinoline derivative) exhibit DPPH free radical scavenging activity, suggesting that the target compound may share antioxidant properties depending on substituent effects .

- Synthetic Utility : The presence of ester groups in similar compounds (e.g., methyl or ethyl esters) highlights their role as intermediates in synthesizing bioactive molecules or metal-organic frameworks .

Analytical and Crystallographic Tools

- Purity Standards : Many analogs (e.g., 95% purity in and ) adhere to high purity benchmarks, implying that the target compound likely requires similar quality control for research or industrial use .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-ethylphenyl boronic acid with a pre-functionalized isoquinoline core. Key steps include:

- Catalytic Cross-Coupling : Use Pd(OAc)₂ or PdCl₂(PPh₃)₂ with ligands like PCy₃ in DMF/2 M K₂CO₃, as demonstrated for analogous quinoline derivatives .

- Esterification : Introduce the 2-methoxy-2-oxoethyl group via nucleophilic acyl substitution under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol or methanol) to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkages. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and carbonyl resonances (δ ~165-175 ppm in ¹³C NMR) .

- IR Spectroscopy : Detect key functional groups (C=O at ~1700 cm⁻¹, ester C-O at ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₂₁NO₆) .

Q. How can crystallographic data be obtained and initially interpreted for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares) .

- Validation : Check for R-factor convergence (<0.05) and analyze anisotropic displacement parameters using ORTEP for Windows .

Advanced Research Questions

Q. How can computational methods validate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles. Compare with crystallographic data to assess accuracy .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack at the ester group) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., carbonyl oxygen) for interaction studies .

Q. How to resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- Data Contradiction Analysis : Use Mercury CSD’s packing similarity tool to compare intermolecular interactions with analogous structures (e.g., 4-(4-methoxyphenyl)-2-oxo derivatives) .

- Twinning Detection : Employ SHELXL’s TWIN/BASF commands to model twinned crystals if R-factors remain high despite iterative refinement .

- Validation Metrics : Cross-check using checkCIF/PLATON to identify outliers in bond distances or angles .

Q. What strategies optimize reaction conditions to improve synthetic yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperature (80–120°C) in a factorial design to identify optimal conditions .

- Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction time accordingly.

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or switch to flow chemistry for better control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.